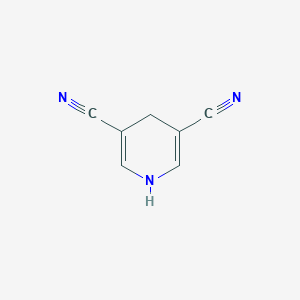

1,4-Dihydropyridine-3,5-dicarbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H5N3 |

|---|---|

Molekulargewicht |

131.13 g/mol |

IUPAC-Name |

1,4-dihydropyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C7H5N3/c8-2-6-1-7(3-9)5-10-4-6/h4-5,10H,1H2 |

InChI-Schlüssel |

VCLSSIUDTNSANT-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=CNC=C1C#N)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,4 Dihydropyridine 3,5 Dicarbonitrile and Its Derivatives

Established Synthetic Routes

Established methods for synthesizing the 1,4-dihydropyridine (B1200194) core have been effectively adapted to produce the 3,5-dicarbonitrile variants. These routes are valued for their efficiency and the ability to generate molecular diversity.

The Hantzsch pyridine (B92270) synthesis, first reported in 1882, is a cornerstone multicomponent reaction for preparing 1,4-dihydropyridine (1,4-DHP) derivatives. nih.govijcrt.org The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.govorganic-chemistry.org This method remains one of the most widely used protocols for accessing 1,4-DHPs with various substituents at the 4-position. nih.gov

To synthesize the target 1,4-dihydropyridine-3,5-dicarbonitrile scaffold, the Hantzsch reaction is adapted by replacing the β-ketoester with starting materials containing nitrile groups. For instance, a solution of a substituted propargylated benzaldehyde (B42025) can be refluxed with 3-aminocrotononitrile (B73559) in glacial acetic acid to yield the dihydropyridine (B1217469) dicarbonitrile derivatives. mdpi.com Another common adaptation involves the use of malononitrile (B47326) as the active methylene (B1212753) component, which provides the required nitrile functionalities at the 3 and 5 positions of the resulting heterocyclic ring. arkat-usa.orgacs.org

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. researchgate.net This approach is favored for its high synthetic efficiency and adherence to the principles of green chemistry. researchgate.netias.ac.in

The synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles is well-suited to MCR strategies. A common approach is a pseudo four-component reaction involving an aldehyde (often a 2,6-dihalogen-substituted benzaldehyde), two equivalents of malononitrile, and a cyclic amine. arkat-usa.orgresearchgate.netarkat-usa.org This reaction proceeds efficiently, often in ethanol (B145695) at reflux, to produce the desired dicarbonitrile products in good yields. arkat-usa.org The process is notable for forming four new bonds (two C-C and two C-N) in a single step. arkat-usa.orgarkat-usa.org The work-up procedure is often simple, involving cooling the reaction mixture and isolating the precipitated product by filtration. arkat-usa.orgarkat-usa.org

Various catalysts have been employed to facilitate these MCRs, including ceric ammonium (B1175870) nitrate (B79036) (CAN) for reactions under solvent-free conditions at room temperature. ijcrt.orgresearchgate.net Phenylboronic acid has also been shown to be an effective catalyst, significantly accelerating the reaction and improving yields compared to uncatalyzed or other Lewis acid-catalyzed processes. organic-chemistry.org In some cases, the reaction can proceed efficiently without any catalyst, particularly when using aqueous methanol (B129727) as the solvent system at ambient temperature. acs.org

Table 1: Selected Multicomponent Reaction Strategies for this compound Synthesis

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichlorobenzaldehyde (B137635), Malononitrile, Morpholine (B109124) | Ethanol | Reflux, 3h | 75% | researchgate.netarkat-usa.org |

| Substituted Aldehydes, Malononitrile, n-Propylamine/Cyclohexylamine | Aqueous Methanol | Ambient Temp. | Good | acs.org |

| 5-Bromothiophene-2-carboxaldehyde, Malononitrile, Ammonium Acetate (B1210297) | Ceric Ammonium Nitrate (CAN) / Solvent-free | Room Temp., 1-2.5h | Good to Excellent | ijcrt.orgresearchgate.net |

| Aromatic Aldehydes, Ethyl Acetoacetate (B1235776), Ammonium Acetate | Phenylboronic Acid / Ethanol | Reflux, 4h | up to 90% | organic-chemistry.org |

| Substituted Benzaldehyde, Diethyl Acetylene (B1199291) Dicarboxylate, Ammonium Acetate, Malononitrile | Al(DS)₃ / Water | Microwave, 80W, 5 min | High | mdpi.com |

The mechanism of the multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles involves the formation and subsequent cyclization of key intermediates. The reaction pathway is generally understood to begin with a Knoevenagel condensation between the aldehyde and an active methylene compound, such as malononitrile, facilitated by a base (often the amine reactant). organic-chemistry.orgarkat-usa.org

In a typical reaction involving an aldehyde, malononitrile, and an amine, the proposed mechanism proceeds as follows:

The amine deprotonates malononitrile to form a malononitrile anion. arkat-usa.org

This anion participates in a Knoevenagel condensation with the aldehyde to form a dicyanovinyl intermediate (e.g., adduct 4 in the proposed scheme). arkat-usa.org

A second molecule of the malononitrile anion adds to this intermediate. arkat-usa.org

The final heterocyclization occurs with the addition of the amine to the intermediate adduct. arkat-usa.orgarkat-usa.org

The resulting anion undergoes protonation and tautomerization to yield the stable this compound product. arkat-usa.orgarkat-usa.org

Another proposed pathway involves the Michael addition of an enamine intermediate (formed from ethyl acetoacetate and ammonium acetate) to the Knoevenagel condensation product, followed by cyclization to afford the dihydropyridine ring. sharif.edu

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to 1,4-dihydropyridines. Various catalytic systems have been explored, from simple amines to more complex organocatalysts.

In many synthetic protocols for 1,4-dihydropyridine-3,5-dicarbonitriles, amines serve a dual function as both a reactant and a catalyst. researchgate.net In what can be described as an autocatalytic process, the amine initially acts as a base to deprotonate malononitrile, generating the nucleophilic anion required for the initial Knoevenagel condensation with the aldehyde. arkat-usa.orgarkat-usa.org Subsequently, the same amine is incorporated into the final heterocyclic structure, acting as the nitrogen source for the dihydropyridine ring during the cyclization stage. arkat-usa.orgresearchgate.netarkat-usa.org This dual role makes the process highly atom-economical and environmentally friendly, as no separate amine catalyst becomes waste. researchgate.net Cyclic amines such as morpholine are often used in these reactions. researchgate.net

The synthesis is fundamentally reliant on base catalysis to generate the necessary nucleophiles from the active methylene compounds. The deprotonation of malononitrile by an amine is a key step that initiates the reaction cascade. arkat-usa.orgarkat-usa.org This in-situ generation of the malononitrile anion (an ionic species) is a critical feature of the reaction mechanism. While dedicated ionic bases are not always added, the amine reactant itself performs this function. arkat-usa.org The efficiency of the reaction can be influenced by the basicity of the amine used. More complex organocatalytic systems, such as the isothiourea catalyst (R)-BTM, have been used in related syntheses to generate C(1)-ammonium enolates in situ for the enantioselective synthesis of 1,4-dihydropyridines. nih.govrsc.org These advanced systems highlight the potential for sophisticated ionic catalysis in controlling the stereochemistry of the products. nih.gov

Table 2: Summary of Catalytic Approaches

| Catalyst Type | Specific Catalyst Example | Role of Catalyst | Reaction | Reference |

|---|---|---|---|---|

| Amine | Morpholine | Acts as both base catalyst and reactant (N-source) | Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles | arkat-usa.orgresearchgate.netarkat-usa.org |

| Lewis Acid | Ceric Ammonium Nitrate (CAN) | Facilitates condensation | Hantzsch-type synthesis | ijcrt.orgresearchgate.net |

| Organocatalyst | Phenylboronic Acid | Accelerates Knoevenagel condensation | Hantzsch three-component reaction | organic-chemistry.org |

| Organocatalyst | Isothiourea (R)-BTM | Generates C(1)-ammonium enolates for asymmetric synthesis | Addition to pyridinium (B92312) salts | nih.govrsc.org |

Lewis Acid Catalysis

Lewis acid catalysis has been effectively employed in the synthesis of 1,4-dihydropyridine derivatives. These catalysts activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation and the subsequent steps of the Hantzsch reaction. While various Lewis acids have been explored for the synthesis of 1,4-dihydropyridines in general, specific applications to the 3,5-dicarbonitrile scaffold are noteworthy. For instance, ytterbium triflate (Yb(OTf)3) has been recognized as an efficient Lewis acid catalyst in multicomponent reactions for constructing 1,4-DHP frameworks. researchgate.net Another example is the use of titanium tetrachloride (TiCl4), which has been shown to catalyze the synthesis of 1,4-dihydropyridines. researchgate.net The selection of the Lewis acid can influence the reaction conditions and yields.

Table 1: Examples of Lewis Acid Catalysis in 1,4-Dihydropyridine Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Yb(OTf)3 | Aldehydes, β-ketoesters, ammonia source | Varies | Good to excellent | researchgate.net |

Metal Nanoparticle Catalysis (e.g., Manganese Ferrite)

In recent years, the use of magnetic nanoparticles as catalysts has emerged as a sustainable approach in organic synthesis. Among these, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have proven to be a highly efficient, selective, and reusable catalyst for the one-pot synthesis of 1,4-dihydropyridines. biolmolchem.comresearchgate.netnih.gov The superparamagnetic nature of these nanoparticles allows for their easy separation from the reaction mixture using an external magnet, simplifying the work-up procedure and enabling catalyst recycling. researchgate.netnih.gov

The synthesis is typically carried out via a condensation reaction of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and ammonium acetate in the presence of MnFe2O4 nanoparticles. researchgate.netnih.gov Optimized reaction conditions often involve using ethanol as a solvent at a reflux temperature of around 78-80°C, with a catalyst loading of approximately 5 mol%. researchgate.netcore.ac.uk This methodology offers several advantages, including high product purity, excellent yields, short reaction times, and environmentally friendly conditions. researchgate.netnih.gov

A key advantage of using manganese ferrite nanoparticles is their remarkable reusability. Studies have shown that the catalyst can be recovered and reused for multiple consecutive runs (at least four to five times) without a significant loss in its catalytic activity, making the process more economical and sustainable. biolmolchem.comresearchgate.netcore.ac.uk

Table 2: Manganese Ferrite (MnFe2O4) Nanoparticle Catalyzed Synthesis of 1,4-Dihydropyridines

| Aldehyde Derivative | Reaction Time (minutes) | Yield (%) | Reference |

|---|---|---|---|

| 3-Nitrobenzaldehyde | 20 | 96 | researchgate.net |

| 4-Chlorobenzaldehyde | 25 | 94 | researchgate.net |

| 4-Methylbenzaldehyde | 30 | 92 | researchgate.net |

Organocatalysis

Organocatalysis has become a powerful tool for the asymmetric synthesis of chiral molecules, including 1,4-dihydropyridine derivatives. Chiral organocatalysts, such as cinchona alkaloids and chiral phosphoric acids, have been successfully utilized to induce enantioselectivity in the synthesis of these heterocyclic compounds. nih.govscispace.comnih.gov

The first cinchona-alkaloid-organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridines has been reported, where a bis-cinchona catalyst activates the Michael addition reaction between malononitrile derivatives and enamines, leading to highly substituted 1,4-dihydropyridines with good results. nih.gov This approach is significant as it provides a catalytic enantioselective method for producing these valuable compounds.

Chiral BINOL-derived phosphoric acids have also been employed in the three-component synthesis of enantiomerically enriched 1,4-DHPs, achieving good yields and high enantioselectivity. scispace.comnih.gov These catalysts function as Brønsted acids, activating the substrates through hydrogen bonding. scispace.com

Table 3: Organocatalytic Synthesis of Chiral 1,4-Dihydropyridine Derivatives

| Catalyst Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Bis-cinchona alkaloid | Malononitrile derivatives, enamines | Enantioselective Michael addition | nih.gov |

Copper(I) Catalysis

Copper(I) catalysts, particularly copper(I) iodide (CuI) nanoparticles, have been utilized for the synthesis of 1,4-dihydropyridine derivatives through a one-pot, three-component reaction. researchgate.netresearchgate.net This method offers an efficient route to these compounds. The CuI nanoparticles, with a crystallite size of around 78.4 nm, effectively catalyze the cyclocondensation reaction. researchgate.net

The reaction typically involves an aldehyde, a β-ketoester, and ammonium acetate. researchgate.net The use of a nanocatalyst provides a large surface area for the reaction, often leading to improved reaction rates and yields. The catalyst can also be recovered and reused, although some loss of activity may be observed in subsequent runs. researchgate.net For instance, in one study, the catalyst was reused for four consecutive experiments with a partial decrease in its catalytic activity. researchgate.net

Table 4: Copper(I) Iodide Nanoparticle Catalyzed Synthesis of a 1,4-Dihydropyridine Derivative

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|

FeCl3 Catalysis

Anhydrous iron(III) chloride (FeCl3) has been reported as an efficient and inexpensive catalyst for the synthesis of 1,4-dihydropyridine derivatives under solvent-free conditions. orientjchem.orgresearchgate.net This method involves a one-pot reaction of an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate. orientjchem.org The reaction is typically carried out by refluxing the mixture at 110°C for about an hour. orientjchem.org This approach is advantageous due to its simplicity, high yields, and easy separation of the product. orientjchem.org The use of a readily available and non-toxic catalyst like FeCl3 adds to the practical applicability of this synthetic route.

Table 5: FeCl3-Catalyzed Synthesis of 1,4-Dihydropyridine Derivatives

| Aldehyde | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 110°C, solvent-free | 1 | 92 | orientjchem.org |

| 4-Chlorobenzaldehyde | 110°C, solvent-free | 1 | 95 | orientjchem.org |

| 4-Nitrobenzaldehyde | 110°C, solvent-free | 1 | 96 | orientjchem.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like this compound to minimize environmental impact.

Solvent-Free Reaction Conditions (SFRC)

A significant advancement in the green synthesis of 1,4-dihydropyridine derivatives is the implementation of solvent-free reaction conditions (SFRC). researchgate.netresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents, thereby reducing chemical waste and environmental pollution.

Solvent-free Hantzsch reactions can be promoted by various catalysts, including FeCl3, as mentioned previously. orientjchem.org In some cases, the reaction can proceed efficiently without any catalyst, for example, by using ammonium acetate which can act as both a reactant and a catalyst at elevated temperatures (e.g., 110°C). researchgate.net The synthesis of 4-(4-chlorophenyl)-2,6-di(1H-indol-3-yl)pyridine-3,5-dicarbonitrile has been successfully achieved under solvent-free conditions using ammonium acetate. researchgate.net The use of microwave irradiation in conjunction with solvent-free conditions can further accelerate the reaction, leading to shorter reaction times and high yields. researchgate.net The adoption of SFRC not only aligns with the principles of green chemistry but also often simplifies the experimental procedure and product isolation.

Aqueous Media Synthesis

The use of water as a solvent in organic synthesis is highly desirable due to its environmental benefits. An eco-friendly one-pot synthesis of 1,4-dihydropyridine derivatives has been developed by reacting aldehydes, ethyl acetoacetate, and ammonia in refluxing water. This method avoids the use of organic solvents and phase-transfer catalysts, offering a greener alternative. The desired 1,4-dihydropyridine derivatives were obtained in high yields, and the presence of various substituents on the aromatic aldehydes, such as nitro or chloro groups, did not negatively impact the reaction yields.

In a recent study, a novel and environmentally conscious method for synthesizing 1,4-dihydropyridine derivatives was reported utilizing an aqueous micellar solution of aluminum dodecyl sulfate. arkat-usa.org This approach, conducted under microwave irradiation, resulted in excellent yields (up to 97%) within very short reaction times, highlighting high atom economy and minimal environmental impact. arkat-usa.org The reaction involves a mixture of a substituted benzaldehyde, diethyl acetylene dicarboxylate, a nitrogen source (ammonium acetate or aniline), and malononitrile in water. mdpi.com

Grindstone Technology

Grindstone technology, a form of mechanochemistry, offers a solvent-free and energy-efficient approach to chemical synthesis. A series of 1,4-dihydropyridines have been synthesized by a grinding reaction of aldehydes, ethyl acetoacetate, and ammonium bicarbonate under solvent-free conditions. researchgate.net This method is noted for its simplicity, rapidity, and environmentally friendly nature. researchgate.net The advantages of this technique include high yields, a straightforward workup procedure, and reduced energy consumption.

This solvent-free approach is particularly beneficial as it eliminates problems associated with organic solvents, such as cost, handling, safety, and pollution. jocpr.com The reaction is typically carried out by grinding the reactants together in a mortar and pestle, leading to the formation of the desired product, often in a solid state that can be easily purified. jocpr.com For instance, the synthesis of coumarin-containing 1,4-dihydropyridines has been achieved through the condensation of aromatic aldehydes, 4-hydroxycoumarin, and ammonium acetate under solvent-free grinding conditions. researchgate.net This procedure is characterized by its simple product isolation, lower reaction temperatures, and high to excellent yields. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method has been successfully applied to the Hantzsch synthesis of 1,4-dihydropyridines, significantly reducing reaction times and often improving yields. researchgate.net The synthesis can be performed under solvent-free conditions or in various solvents.

A one-pot, microwave-assisted reaction of 4,4-dimethyl-1,3-cyclohexanedione, a substituted salicylaldehyde, an appropriate alkyl acetoacetate, and ammonium acetate in ethanol has been used to produce novel fused 1,4-dihydropyridine derivatives. azaruniv.ac.ir This efficient and rapid method provides high yields of the target compounds. azaruniv.ac.ir Similarly, the synthesis of 1,4-dihydropyridine derivatives has been achieved in an aqueous micellar solution under microwave irradiation, yielding products with excellent purity in remarkably short reaction times. arkat-usa.org For example, a mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate can be heated in a domestic microwave oven for 3-5 minutes to give the corresponding dihydropyridines in 85-95% yield. researchgate.net

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Key factors that have been investigated include the choice of solvent, reaction temperature and duration, and the stoichiometry of the reagents.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of the synthesis of 1,4-dihydropyridine derivatives. While solvent-free conditions are often preferred for their environmental benefits, in some cases, the use of a solvent is necessary to achieve optimal results.

In a study on the autocatalytic four-component reaction to synthesize 1,4-dihydropyridine-3,5-dicarbonitriles, various alcohols were investigated as solvents. The reaction of 2,6-dichlorobenzaldehyde, malononitrile, and morpholine was carried out in methanol, ethanol, and n-propanol. The results indicated that ethanol and n-propanol provided better yields (75% and 76%, respectively) compared to methanol (61%). tandfonline.com

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Methanol | 61 |

| 2 | Ethanol | 75 |

| 3 | n-Propanol | 76 |

The use of "green" solvents is also a significant area of research. Deep eutectic solvents (DES) have been explored as a biocompatible and recyclable alternative to traditional organic solvents and ionic liquids for the synthesis of 1,4-dihydropyridines.

Temperature and Reaction Time Dependencies

Temperature and reaction time are critical parameters that must be optimized to ensure high yields and minimize the formation of byproducts. In the synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles, the effect of reaction time was studied in refluxing ethanol. It was observed that increasing the reaction time from 2 hours to 4 hours had a minimal effect on the yield, with the optimal time being determined as 3 hours, which produced a 75% yield. tandfonline.com

| Entry | Time (h) | Yield (%) |

|---|---|---|

| 1 | 2 | 62 |

| 2 | 3 | 75 |

| 3 | 4 | 78 |

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while often increasing yields. researchgate.net For example, the microwave-assisted Hantzsch reaction can be completed in 3-5 minutes, yielding products in the 85-95% range. researchgate.net

Reagent Stoichiometry and Concentration

The stoichiometry and concentration of reagents play a pivotal role in the efficiency of the synthesis of this compound. In a pseudo-four-component reaction, the optimal conditions were found to be a 1:2:1 molar ratio of benzaldehyde, malononitrile, and a cyclic amine, respectively. The use of an excess of the amine was found to have a negligible effect on the reaction yield. tandfonline.com

Specifically, when synthesizing a this compound derivative using 2,6-dichlorobenzaldehyde, malononitrile, and morpholine, an equivalent amount of the amine was found to be optimal. tandfonline.com The reaction, when carried out in refluxing ethanol for 3 hours with a 1:2:1 stoichiometry, resulted in a 75% yield. tandfonline.com Increasing the amount of morpholine to 1.2 equivalents only slightly increased the yield to 78%. tandfonline.com

| Entry | Amount of Morpholine (mmol) | Yield (%) |

|---|---|---|

| 1 | 1.0 | 75 |

| 2 | 1.2 | 78 |

Emerging Synthetic Transformations

Recent advancements in synthetic organic chemistry have introduced novel and efficient methodologies for the synthesis and derivatization of heterocyclic compounds. This section explores emerging synthetic transformations applied to this compound and its derivatives, focusing on phosphine-promoted annulations, copper-catalyzed cycloadditions for derivatization, and electrocarboxylation techniques.

Phosphine-Promoted [2+2+2] Annulations of Cyanoacetylenes and N-Tosylimines

A comprehensive search of scientific literature did not yield specific examples of phosphine-promoted [2+2+2] annulations involving cyanoacetylenes and N-tosylimines for the direct synthesis of the this compound core. While phosphine (B1218219) catalysis is a well-established field for various cycloaddition reactions, such as [3+2] and [4+2] annulations to form other heterocyclic systems, its application to the specific [2+2+2] cycloaddition for this class of compounds is not widely documented in available literature. nih.govnih.govnih.govmdpi.com Further research may be required to explore the feasibility of this specific transformation.

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) in Derivatization

The Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile strategy for the derivatization of a wide array of molecular scaffolds. nih.govgriffith.edu.au This reaction facilitates the covalent linking of two different molecular fragments—one containing a terminal alkyne and the other an azide—with high efficiency and regioselectivity, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole ring. dntb.gov.ua

The derivatization of the this compound scaffold using CuAAC allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery and materials science. The process first requires the synthesis of a 1,4-dihydropyridine precursor bearing either a terminal alkyne or an azide functionality. This functionalized dihydropyridine can then be reacted with a library of complementary azide- or alkyne-containing building blocks under standard CuAAC conditions, typically using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

The versatility of this approach is demonstrated by the vast number of commercially available or readily synthesizable azides and alkynes, allowing for the creation of large combinatorial libraries of dihydropyridine-triazole conjugates.

Below is a representative table of potential derivatives that can be synthesized from an alkyne-functionalized this compound precursor.

| Entry | Azide Reagent (R-N₃) | Resulting Substituent (R) |

| 1 | Azidobenzene | Phenyl |

| 2 | Benzyl azide | Benzyl |

| 3 | 1-Azido-4-methoxybenzene | 4-Methoxyphenyl |

| 4 | 2-Azido-2-methylpropane | tert-Butyl |

| 5 | 3-Azidopropan-1-ol | 3-Hydroxypropyl |

| 6 | Ethyl 2-azidoacetate | Ethoxycarbonylmethyl |

This table is illustrative of the types of modifications possible through CuAAC derivatization.

Electrocarboxylation of Substituted Dihydropyridines

Electrocarboxylation has been established as an efficient and environmentally friendly method for the synthesis of carboxylic acid derivatives of 1,4-dihydropyridines. nih.govacs.org This technique utilizes an electrochemical cell to introduce carboxyl groups onto the dihydropyridine scaffold, typically starting from halogenated precursors.

A notable application of this method is the synthesis of novel dicarboxylic acid derivatives of 1,4-dihydropyridines from their corresponding 2,6-bis(bromomethyl) analogs. nih.govresearchgate.net The reaction is conducted in an undivided electrochemical cell using a constant current of carbon dioxide. Optimal conditions have been established employing a magnesium (Mg) sacrificial anode and a platinum (Pt) cathode. nih.govacs.org

The proposed mechanism for this transformation involves a two-step reduction of the carbon-bromine bond at the cathode. nih.govacs.org

The initial reduction of the bis(bromomethyl)-1,4-dihydropyridine derivative generates a reactive radical intermediate with the loss of a bromide ion.

This radical intermediate undergoes a second reduction to form a carbanion.

The highly nucleophilic carbanion then attacks a molecule of carbon dioxide, which is bubbled through the reaction mixture, to form the carboxylate.

This process occurs at both bromomethyl positions to yield the final dicarboxylic acid derivative after a work-up procedure.

This synthetic route is advantageous as it often proceeds smoothly, without the formation of significant side products, and provides a direct pathway to di-acid derivatives that may be challenging to synthesize through traditional methods. nih.gov The resulting dicarboxylic acids have shown enhanced antimicrobial activity compared to their non-carboxylated precursors. nih.gov

The table below summarizes the results of the electrocarboxylation of various 4-substituted-2,6-bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarboxylates. nih.gov

| Product | 4-Position Substituent (R) | Yield (%) | Melting Point (°C) |

| 9a | Phenyl | 91 | 218–219 |

| 9b | 4-Chlorophenyl | 89 | 225–226 |

| 9c | 2-Nitrophenyl | 88 | 210–211 |

| 9d | 3-Nitrophenyl | 92 | 230–231 |

| 9e | 4-Nitrophenyl | 93 | 242–243 |

| 9f | 4-Methylphenyl | 87 | 205–206 |

| 9g | 4-Methoxyphenyl | 85 | 198–199 |

Data sourced from Malhi et al., ACS Omega 2022, 7, 18, 16055–16062. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,4 Dihydropyridine 3,5 Dicarbonitrile

Substitution Reactions

Substitution at various positions on the 1,4-dihydropyridine (B1200194) ring is a primary strategy for modulating its chemical and physical properties. The substituents at the C3 and C5 positions are particularly important. While the Hantzsch synthesis traditionally yields 3,5-dicarboxylate esters, the use of malononitrile (B47326) in multicomponent reactions leads directly to the 3,5-dicarbonitrile scaffold.

The nature of these electron-withdrawing groups has a profound impact on the compound's reactivity and biological activity. For instance, in a study of related 1,4-dihydropyridine calcium channel antagonists, the replacement of C3 and/or C5 ester substituents with cyano groups was found to significantly decrease biological activity. This highlights the sensitivity of the molecule's function to the electronic nature of its substituents.

Substitution at the N1 and C4 positions also offers a route to a vast array of derivatives. The classic Hantzsch reaction and its modern variations allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 position by selecting the appropriate starting aldehyde. The synthesis of 4-aryl-1,4-dihydropyridine-3,5-dicarbothionic acid S-esters has been achieved through the direct thiolysis of the corresponding dicarboxylic acids, demonstrating post-synthesis modification of the 3,5-substituents.

Cyclization and Fused Ring System Formation

The 1,4-dihydropyridine-3,5-dicarbonitrile framework can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This is achieved through reactions that involve either the existing functional groups or the reactive positions on the dihydropyridine (B1217469) ring itself.

Heteroaromatization, in this context, refers to processes where the 1,4-dihydropyridine ring is either converted into a fused aromatic system or acts as a precursor for the formation of an adjacent heterocyclic ring. The inherent reactivity of the enamine and cyano functionalities within the this compound structure provides handles for such cyclizations.

For example, a one-pot, multi-component condensation of dimedone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) yields fused 1,4-dihydropyridine derivatives, specifically 2-amino-3-cyano-1,4,5,6,7,8-hexahydroquinolines. In this reaction, the 1,4-dihydropyridine ring is formed with a fused cyclohexenone ring system, creating a more complex molecular architecture.

Table 1: Synthesis of Fused 1,4-Dihydropyridine Derivatives (Hexahydroquinolines)

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 94 |

| 3 | 3-Bromobenzaldehyde | 2-Amino-4-(3-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 89 |

| 4 | 4-Methylbenzaldehyde | 2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 90 |

Data synthesized from research on multi-component synthesis of fused dihydropyridines.

The synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles can proceed through fascinating autocatalytic pathways, particularly in pseudo four-component reactions. A notable example is the reaction between a 2,6-dihalogen-substituted benzaldehyde, malononitrile, and a cyclic amine (like morpholine (B109124) or piperidine) in ethanol (B145695).

The proposed mechanism for this transformation highlights the dual role of the cyclic amine. It acts not only as a reagent that becomes incorporated into the final structure at the C6 position but also as a base catalyst. The process is believed to initiate with a Knoevenagel condensation between the benzaldehyde and the malononitrile anion, which is formed by the deprotonation of malononitrile by the amine. Following the formation of an adduct, a subsequent heterocyclization occurs with another malononitrile anion and the addition of the cyclic amine. The resulting anionic intermediate is then protonated and tautomerizes to yield the final 2-amino-6-(cyclic amino)-4-(aryl)-1,4-dihydropyridine-3,5-dicarbonitrile product. Because the amine reagent facilitates the deprotonation step that generates one of the key nucleophiles, the reaction is considered an autocatalytic process.

Table 2: Autocatalytic Synthesis of 2-Amino-4-(2,6-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitriles

| Entry | Cyclic Amine | Product | Yield (%) | Reaction Time (h) |

| 1 | Piperidine | 2-Amino-4-(2,6-dichlorophenyl)-6-(piperidin-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | 79 | 3 |

| 2 | Morpholine | 2-Amino-4-(2,6-dichlorophenyl)-6-morpholino-1,4-dihydropyridine-3,5-dicarbonitrile | 75 | 3 |

| 3 | Pyrrolidine | 2-Amino-4-(2,6-dichlorophenyl)-6-(pyrrolidin-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | 71 | 3 |

| 4 | N-Methylpiperazine | 2-Amino-4-(2,6-dichlorophenyl)-6-(4-methylpiperazin-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | 68 | 3 |

Data synthesized from research on the multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.

This autocatalytic approach is efficient and environmentally friendly, as it proceeds without an external catalyst that would later become waste.

Intramolecular Hydrogen Bonding (IMHB) Interactions

Intramolecular hydrogen bonding (IMHB) is a critical factor in determining the conformation and reactivity of 1,4-dihydropyridine (1,4-DHP) derivatives. Extensive research using NMR spectroscopy and quantum-chemical calculations has established the presence of N-H⋯O=C and C-H⋯O=C hydrogen bonds in 1,4-DHP derivatives bearing carbonyl-containing substituents such as esters at the 3 and 5 positions. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgresearchgate.net Evidence for these interactions includes a downfield shift of the N-H proton signal in ¹H NMR spectra, an upfield shift of the ¹⁵N NMR signal, and a shift to higher wavenumbers for the N-H stretching vibration in infrared (IR) spectra. nih.govroyalsocietypublishing.orgresearchgate.net These spectroscopic features suggest a shortening of the N-H bond upon the formation of the N-H⋯O=C bond. nih.govroyalsocietypublishing.org

While direct experimental studies on this compound are not extensively documented in the reviewed literature, the fundamental structure allows for the potential formation of an intramolecular hydrogen bond between the N-H group (donor) and the nitrogen atom of the nitrile group (acceptor), creating an N-H···N≡C linkage. The study of N-H···N interactions is a well-established field, and such bonds are known to influence molecular structure and energetics. nih.govruc.dknih.gov The strength and spectroscopic characteristics of such a bond in the dicarbonitrile compound would depend on the geometry of the six-membered ring and the orientation of the nitrile substituents. The ¹H chemical shift of the N-H donor is a primary tool for studying these interactions. nih.gov Based on analogous systems, it can be inferred that the presence of this IMHB would contribute to the molecule's conformational stability.

Hydrogen Transfer Properties

The 1,4-dihydropyridine scaffold is fundamentally recognized for its role as a hydrogen donor, largely due to its structural analogy to the biological reducing agent dihydronicotinamide adenine (B156593) dinucleotide (NADH). nih.govresearchgate.netnih.gov These compounds are capable of transferring a hydride equivalent (H⁻) or participating in radical hydrogen atom transfer, making them effective reducing agents for a variety of substrates, including activated carbon-carbon double bonds. nih.govnih.gov

The efficiency of hydrogen transfer is significantly influenced by the nature of the substituents on the 1,4-DHP ring. nih.govresearchgate.net Studies on various Hantzsch esters have shown that the reaction is sensitive to both steric and electronic effects. nih.gov Specifically, the presence of electron-withdrawing groups at the 3 and 5 positions is a key structural feature. researchgate.net In this compound, the two nitrile groups are strongly electron-withdrawing, which modulates the electronic properties of the dihydropyridine ring and thus its hydrogen-donating ability. Furthermore, the reaction is strongly disfavored by the presence of bulky substituents at the C4 position of the DHP ring; the larger the substituent, the lower the reaction yield. nih.gov The mechanism of transfer can be complex, potentially proceeding through a direct hydride transfer or a stepwise electron-proton-electron pathway, with some studies suggesting a continuum between an Alder-Ene and a direct hydride transfer mechanism for reactions with α,β-unsaturated nitriles. chemrxiv.org

| Factor | Influence on Hydrogen Transfer Efficiency | Reference |

|---|---|---|

| Substituent at C4 | Efficiency decreases with increasing steric bulk. | nih.gov |

| Substituents at C3/C5 | Electron-withdrawing groups are crucial for reactivity. | researchgate.net |

| Substrate Electronics | Transfer is more efficient to electron-deficient olefins. | nih.gov |

Photochemical Transformations

The conjugated double bonds within the 1,4-dihydropyridine ring render it susceptible to photochemical transformations, including cycloaddition reactions. nih.gov Upon absorption of light, 1,4-DHP derivatives can engage in both intramolecular and intermolecular cycloadditions to form complex, strained ring systems. nih.govnih.gov Photochemical [2+2] cycloadditions are a well-established method for synthesizing four-membered rings. libretexts.org For example, 1,4-DHP dicarboxylate derivatives have been reported to undergo [2+2] photodimerization. nih.gov

More complex reactions have also been observed, such as the intermolecular cycloaddition of 4-aryl-3,5-dibenzoyl-1,4-dihydropyridines with maleimides upon irradiation, which yields novel tricyclic and tetracyclic nitrogen heterocyclic systems. nih.gov The specific pathway, whether a [2+2] or [4+2] cycloaddition, can be influenced by the substituents on the 1,4-DHP ring and the nature of the reaction partner. nih.govrsc.org The electron-deficient nature of the this compound ring, owing to the nitrile groups, would influence its reactivity as a dienophile or dipolarophile in such photochemical reactions.

Many photochemical reactions of 1,4-DHP derivatives proceed through diradical intermediates. nih.gov Mechanistic studies on 4-aryl-3,5-dibenzoyl-1,4-dihydropyridines show that upon irradiation (λ > 290 nm), the molecule is excited to an n,π* state, which then forms an initial diradical intermediate. nih.gov This diradical is not static and can exist in several resonance forms. nih.gov These diradical species are highly reactive and can undergo several subsequent reactions:

Cycloaddition: The diradical can be "trapped" by a suitable reaction partner, such as a maleimide, leading to the formation of complex cycloadducts. nih.gov

Aromatization: The diradical can lose molecular hydrogen (H₂) to form the corresponding oxidized pyridine (B92270) derivative. nih.gov

Rearrangement: The diradical can undergo internal rearrangements, such as a hydrogen shift, to form different isomeric diradicals, which can then lead to a variety of products. nih.gov

The formation of multiple, distinct cycloadducts from a single reaction mixture provides strong evidence for the existence of several different diradical intermediates in equilibrium. nih.gov This diradical pathway highlights a key difference in the photochemical behavior of 1,4-DHPs with 3,5-dibenzoyl substituents compared to those with 3,5-diacetyl or 3,5-dicarboxylate groups. nih.gov

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of 1,4-dihydropyridines. researchgate.netnih.gov The 1,4-DHP scaffold can act as an effective single-electron donor when photoexcited, forming a DHP radical cation. mdpi.com This process is central to its role as a photoreductant. acs.orgnih.gov

Electrochemical Studies and Redox Behavior

The redox behavior of 1,4-dihydropyridines is characterized by the oxidation of the dihydropyridine ring to the corresponding aromatic pyridine derivative. researchgate.net Electrochemical studies, such as cyclic voltammetry, show that this is typically an irreversible, diffusion-controlled process. researchgate.net The oxidation mechanism is generally understood to proceed via a 2-electron, 2-proton (2e⁻, 2H⁺) pathway. researchgate.net The process involves the formation of an unstable radical cation intermediate after the first electron transfer. researchgate.net

The oxidation potential of 1,4-DHP derivatives is sensitive to the electronic nature of the substituents on the ring. The presence of electron-withdrawing groups, such as the nitrile groups in this compound, is expected to make the ring more difficult to oxidize, thereby increasing its oxidation potential compared to derivatives with electron-donating or less-withdrawing groups like esters. mdpi.com For context, various 2,6-dimethyl-1,4-dihydropyridine derivatives with ester groups at the 3 and 5 positions exhibit a range of oxidation peak potentials. mdpi.com

| Compound (General Structure: 2,6-dimethyl-1,4-DHP) | R³ and R⁵ Substituents | R⁴ Substituent | Eox (V) vs Ag/AgCl | Reference |

|---|---|---|---|---|

| 1 | COOCH₃ | H | 0.85 | mdpi.com |

| 2 | COOCH₃ | CH₃ | 0.89 | mdpi.com |

| 3 | COOCH₃ | C₂H₅ | 0.91 | mdpi.com |

| 11 | COOC₂H₅ | H | 0.87 | mdpi.com |

| 12 | COOC₂H₅ | CH₃ | 0.92 | mdpi.com |

The data indicate that both the ester group and the substituent at the C4 position influence the redox potential. It is anticipated that the dicarbonitrile analogue would exhibit a higher oxidation potential due to the strong inductive effect of the -CN groups.

Hydrogen/Deuterium (B1214612) (H/D) Exchange Reactions

Hydrogen/deuterium (H/D) exchange reactions are a fundamental tool in mechanistic chemistry, providing insight into the reactivity and electronic environment of C-H and N-H bonds within a molecule. In the context of 1,4-dihydropyridine systems, H/D exchange studies can elucidate the acidity of specific protons, reveal the presence of tautomeric equilibria, and clarify reaction mechanisms. While extensive research has been conducted on the H/D exchange of various 1,4-dihydropyridine derivatives, particularly Hantzsch esters, specific mechanistic investigations and detailed research findings on this compound are not extensively documented in publicly available scientific literature. However, the general principles of H/D exchange in related structures can provide a framework for understanding the potential reactivity of the dicarbonitrile analogue.

The susceptibility of a proton to exchange with a deuterium source, such as D₂O or deuterated solvents, is largely dependent on its acidity. The exchange can be catalyzed by either acid or base. In 1,4-dihydropyridine derivatives, several protons with varying degrees of acidity are present, and their likelihood of undergoing H/D exchange can be predicted based on their chemical environment.

Table 1: Potential Sites for Hydrogen/Deuterium Exchange in this compound and Their Predicted Reactivity

| Proton Type | Position | Predicted Ease of Exchange | Rationale |

| N-H Proton | 1 | High | The N-H proton is generally the most acidic proton in the 1,4-dihydropyridine ring and is expected to undergo rapid exchange with a suitable deuterium source. |

| C4-H Proton | 4 | Low to Moderate | The acidity of the C4-H proton is influenced by the nature of the substituent at the 4-position. Its exchange would likely require specific catalytic conditions. |

| Vinylic Protons | 2 and 6 | Low | In the parent 1,4-dihydropyridine, these protons are typically unreactive towards H/D exchange unless activated by appropriate substituents. In the case of this compound, the presence of amino or other groups at these positions would significantly alter their reactivity. |

In studies of Hantzsch esters, which possess ester groups at the 3 and 5 positions, acid-mediated H/D exchange has been observed to occur selectively at the α-alkyl C-H bonds of the substituents at the 2 and 6 positions. This reactivity is attributed to the enamine character of the dihydropyridine ring, which can facilitate the exchange under acidic conditions. While this compound lacks such alkyl substituents at the 2 and 6 positions in its base structure, derivatives often feature amino or other groups. The protons on these heteroatoms would be expected to exchange readily.

Mechanistically, acid-catalyzed H/D exchange at carbon centers in 1,4-dihydropyridines is thought to proceed through protonation of the enamine system, leading to the formation of an iminium ion intermediate. Subsequent deprotonation by a deuterated solvent molecule results in the incorporation of deuterium. Conversely, base-catalyzed exchange would involve the deprotonation of an acidic C-H or N-H bond to form a carbanion or an anion, which is then quenched by a deuterium source.

Without specific experimental data for this compound, any discussion of its H/D exchange behavior remains speculative and based on analogies to related compounds. Further research, including isotopic labeling studies and computational modeling, would be necessary to fully elucidate the specific sites and mechanisms of hydrogen/deuterium exchange in this particular heterocyclic system.

Advanced Characterization Techniques for 1,4 Dihydropyridine 3,5 Dicarbonitrile Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,4-dihydropyridine-3,5-dicarbonitrile structures, offering profound insights into the proton and carbon environments within the molecule.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of individual nuclei. In the analysis of this compound derivatives, specific resonances in both ¹H and ¹³C NMR spectra are characteristic of the core structure and its substituents. researchgate.netarkat-usa.orgarkat-usa.org

¹H NMR Spectroscopy: The proton NMR spectra of these compounds display several key signals. A singlet corresponding to the proton at the C4 position of the dihydropyridine (B1217469) ring typically appears in the range of δ 4.8–5.7 ppm. researchgate.netnih.gov The protons of the amino group (NH₂) at the C2 position often present as a broad singlet around δ 6.0 ppm. researchgate.net The NH proton of the dihydropyridine ring itself is also observed, with its chemical shift being sensitive to the specific molecular structure and solvent, often appearing between δ 5.5 and 9.2 ppm in related 1,4-DHP structures. scielo.brnih.gov Signals corresponding to substituents on the phenyl ring at C4 and other positions are observed in their expected regions. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectra provide direct information about the carbon skeleton. bhu.ac.in For the this compound core, the carbon at the C4 position (CH) resonates at approximately δ 38 ppm. researchgate.net The carbons of the nitrile groups (C≡N) are typically found in the region of δ 120–122 ppm. researchgate.net The olefinic carbons of the dihydropyridine ring, C2 and C6, appear significantly downfield, while the C3 and C5 carbons, bonded to the electron-withdrawing nitrile groups, are observed at lower chemical shift values, a pattern consistent with the push-pull electronic effect in the DHP ring. researchgate.netscielo.br For example, in one derivative, the C3-CN and C5-CN carbons appear at δ 51.6 and 62.3 ppm, respectively, while the C2-NH₂ and C6-pip carbons are found at δ 148.4 and 151.9 ppm. researchgate.net

The following table summarizes representative NMR data for a substituted 2-amino-1,4-dihydropyridine-3,5-dicarbonitrile derivative. researchgate.net

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C4-H | 5.72 (s, 1H) | 38.1 |

| NH₂ | 6.07 (s, 2H) | - |

| C4 | - | 38.1 |

| C3-CN / C5-CN | - | 51.6 / 62.3 |

| C≡N | - | 120.4 / 121.0 |

| C2-NH₂ / C6-N | - | 148.4 / 151.9 |

| Phenyl C-H | 7.39-7.46 (m) | 121.7, 128.9 |

| Phenyl C-Cl | - | 128.7, 130.3 |

| Phenyl C-ipso | - | 137.8 |

| Substituent Protons | 1.51, 1.63, 3.20 | 23.9, 25.7, 44.2 |

| Data corresponds to 2-amino-4-(2,6-dichlorophenyl)-6-(piperidin-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile, analyzed in DMSO-d₆. |

To unequivocally assign all proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR techniques are employed. scielo.br While specific 2D spectra for this compound are not detailed in the primary literature, the application of standard techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) is standard practice for this class of compounds. scielo.brnih.gov

HSQC experiments are used to identify which protons are directly attached to which carbons, correlating the ¹H and ¹³C signals through one-bond J-coupling. This would definitively link the C4-H proton signal to the C4 carbon signal.

COSY experiments identify proton-proton couplings (J-coupling), which helps in assigning protons within the same spin system, such as those on substituted aromatic rings or aliphatic side chains. scielo.br

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

IR spectroscopy is a powerful tool for identifying the key functional groups in this compound derivatives. researchgate.netarkat-usa.orgarkat-usa.org The most diagnostic absorption band is that of the nitrile (C≡N) group, which presents a sharp and strong peak in the range of 2170-2260 cm⁻¹. researchgate.net The presence of an amino group (NH₂) gives rise to characteristic stretching vibrations, often appearing as a doublet in the 3300-3500 cm⁻¹ region. researchgate.net The N-H stretch of the dihydropyridine ring also appears in this region. nih.gov Additionally, C=C double bond stretching vibrations within the ring are typically observed in the 1580-1660 cm⁻¹ range. researchgate.net

The table below details the characteristic IR absorption bands for a representative this compound derivative. researchgate.net

| Vibrational Mode | Frequency (ν, cm⁻¹) | Intensity |

| N-H / N-H₂ Stretch | 3425, 3338, 3227 | Medium-Strong |

| C≡N Stretch | 2171, 2142 | Strong, Sharp |

| C=C Stretch | 1654, 1582 | Medium |

| Data corresponds to 2-amino-4-(2,6-dichlorophenyl)-6-(piperidin-1-yl)-1,4-dihydropyridine-3,5-dicarbonitrile. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of this compound compounds. researchgate.netarkat-usa.orgarkat-usa.org

Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI), are used to generate molecular ions (e.g., [M+H]⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgyoutube.commiamioh.edu For example, in halogen-substituted derivatives, characteristic fragmentation patterns involving the loss of the halogen atom or other substituents can help confirm the identity of the compound. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an essential confirmation of the empirical formula of newly synthesized this compound derivatives, ensuring the compound's purity and verifying that the desired molecular structure has been obtained. researchgate.netarkat-usa.org The procedure involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are quantitatively measured to calculate the percentage of each element present in the original compound.

In the synthesis of novel 1,4-dihydropyridine-3,5-dicarbonitriles, researchers compare the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound. arkat-usa.orgijrcs.org For instance, in the synthesis of various 4-aryl-1,4-dihydropyridine-3,5-dicarbonitriles, elemental analysis is a standard final step to confirm the structure alongside spectroscopic methods. arkat-usa.org

Below is a table showcasing representative elemental analysis data for a synthesized this compound derivative as reported in the literature.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-(2,6-dichlorophenyl)-1-morpholino-1,4-dihydropyridine-3,5-dicarbonitrile | C₁₇H₁₅Cl₂N₅O | C | 54.27 | 54.55 | researchgate.net |

| H | 4.02 | 4.21 | |||

| N | 18.61 | 18.41 |

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the most powerful method for determining the precise solid-state structure of a molecule. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. libretexts.org

For 1,4-dihydropyridine (B1200194) derivatives, single-crystal XRD studies reveal key structural features:

The conformation of the 1,4-dihydropyridine ring: These studies typically show that the 1,4-DHP ring adopts a flattened boat or shallow boat conformation. znaturforsch.com

The orientation of substituents: The analysis determines the spatial arrangement of the dicarbonitrile groups at the C3 and C5 positions and the substituent at the C4 position. The orientation of the C4-substituent (e.g., an aryl group) relative to the DHP ring is a critical determinant of biological activity. nih.gov

Precise bond lengths and angles: This data provides insight into the electronic nature of the molecule, such as the degree of delocalization within the ring system.

For example, a study on diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a related compound, utilized single crystal X-ray diffraction to confirm its molecular structure and analyze the impact of its substituents on the crystal packing. researchgate.net Although specific crystallographic data for the parent this compound is not as commonly reported, the principles and findings from its numerous derivatives are directly applicable.

| Crystallographic Parameter | Typical Finding for a 1,4-DHP Derivative | Reference |

|---|---|---|

| Crystal System | Monoclinic | bohrium.com |

| Space Group | P2₁/c | |

| DHP Ring Conformation | Shallow boat | |

| C4-Substituent Orientation | Pseudo-axial |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of how molecules arrange themselves within the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and C–H···π interactions. rsc.org Understanding these interactions is crucial as they influence the crystal's stability, solubility, and other physicochemical properties.

For 1,4-dihydropyridine derivatives, intermolecular hydrogen bonds are common, often involving the N-H group of the dihydropyridine ring acting as a donor and a nitrile or other functional group on an adjacent molecule acting as an acceptor. nih.gov These interactions can lead to the formation of specific supramolecular structures, such as dimers, chains, or sheets. nih.gov

Surface-Sensitive Spectroscopic Techniques for Thin Films and Adsorption

When this compound is used in applications involving surfaces, such as in sensors or specialized coatings, techniques that probe the surface of the material are required.

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a versatile, non-destructive technique for obtaining the infrared spectrum of a sample's surface. wdfiles.com It is particularly useful for analyzing thin films, liquids, and solids with minimal sample preparation. s4science.at In ATR-IR, an infrared beam is passed through a crystal of high refractive index (the Internal Reflection Element, or IRE). The beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance (typically 0.5-5 microns) into the sample. s4science.atunige.ch Where the sample absorbs energy, the evanescent wave is attenuated, and the resulting spectrum is recorded. unige.ch

For the analysis of a thin film of this compound, ATR-IR would be an ideal technique to:

Identify characteristic functional groups: The C≡N stretch of the nitrile groups would produce a strong, sharp absorption band, while the N-H stretch and C=C bonds of the dihydropyridine ring would also be clearly visible.

Monitor surface reactions or adsorption: Changes in the spectrum, such as shifts in peak positions or changes in intensity, can indicate the interaction of the film with other molecules or substrates.

Determine molecular orientation: By using polarized IR radiation, it is possible to gain information about the preferred orientation of the molecules on the surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. diva-portal.org XPS works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states and functional groups. diva-portal.org

An XPS analysis of a this compound surface or thin film would provide:

Elemental Composition: It would confirm the presence of carbon, nitrogen, and any other expected elements on the surface, and quantify their relative atomic concentrations.

Chemical State Information: High-resolution scans of the C 1s and N 1s regions would be particularly informative. The C 1s spectrum could be deconvoluted into separate peaks corresponding to the different types of carbon atoms (e.g., C-C, C=C, C-N, C≡N). Similarly, the N 1s spectrum would distinguish between the nitrogen in the dihydropyridine ring and the nitrogen in the nitrile groups due to their different chemical environments. mdpi.com

This detailed surface information is invaluable for applications where the surface chemistry of the this compound layer dictates its performance.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. spectraresearch.com In the context of this compound and its derivatives, AFM is an invaluable tool for characterizing the surface morphology of thin films, monolayers, and crystalline structures. This technique allows for the quantitative analysis of surface features, which is crucial for understanding the material's properties and its potential applications in areas such as drug delivery systems and electronic devices.

The principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, over the surface of the sample. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures this deflection, which is then used to generate a detailed topographical map of the surface. mdpi.com

Detailed Research Findings

AFM studies on thin films of 1,4-dihydropyridine derivatives reveal significant insights into their self-assembly and crystallization behavior. The morphology of these films is highly dependent on the deposition technique, solvent, substrate, and the specific chemical substitutions on the dihydropyridine ring.

Research on amphiphilic 1,4-dihydropyridine (1,4-DHP) derivatives has demonstrated their ability to form stable monolayers at the air-water interface. While direct AFM imaging of these specific monolayers is not extensively reported in the provided context, the analysis of their physicochemical properties, such as the compressibility modulus, provides indirect information about the packing and phase behavior of the molecules, which would be reflected in the surface morphology observable by AFM. nih.gov For instance, the transition from a liquid-expanded to a liquid-condensed phase would correspond to changes in surface homogeneity and roughness.

In more general studies of organic thin films, AFM is used to determine key morphological parameters. These include:

Surface Roughness: Quantified by the root-mean-square (RMS) roughness, which indicates the standard deviation of the surface height from the mean height. Smoother surfaces will have a lower RMS roughness.

Grain Size and Shape: AFM can visualize individual crystalline grains, allowing for the measurement of their size, shape, and distribution. This is critical as grain boundaries can influence the material's electronic and mechanical properties.

Presence of Defects: The technique can identify surface defects such as pinholes, cracks, and aggregates, which can impact the performance and reliability of devices fabricated from these materials.

The following interactive data table presents representative data that could be obtained from an AFM analysis of a thin film of a 1,4-dihydropyridine derivative. The data is hypothetical and serves to illustrate the type of quantitative information that can be extracted from AFM measurements.

| Sample ID | Deposition Method | Annealing Temperature (°C) | Scan Area (μm²) | RMS Roughness (nm) | Average Grain Size (nm) |

| DHP-CN-01 | Spin Coating | 25 | 1x1 | 1.2 | 85 |

| DHP-CN-02 | Spin Coating | 100 | 1x1 | 0.8 | 120 |

| DHP-CN-03 | Vapor Deposition | 25 | 1x1 | 2.5 | 60 |

| DHP-CN-04 | Vapor Deposition | 150 | 1x1 | 1.9 | 150 |

This representative data illustrates how processing conditions, such as the deposition method and annealing temperature, can significantly influence the surface morphology of this compound thin films. For example, annealing can lead to a smoother surface with larger, more well-defined crystalline grains. The ability to control and characterize these nanoscale features is essential for the rational design of materials with desired properties.

Computational and Theoretical Chemistry Studies of 1,4 Dihydropyridine 3,5 Dicarbonitrile

Advanced Quantum Chemical Calculations

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic properties and the nature of chemical bonds within a molecular system based on the topology of the electron density, ρ(r). amercrystalassn.orgwiley.com This methodology allows for the partitioning of a molecule into distinct atomic basins, enabling the calculation of properties for individual atoms within the molecule. wiley-vch.de For 1,4-Dihydropyridine-3,5-dicarbonitrile, a QTAIM analysis would involve calculating the molecule's electron density via quantum mechanical methods, such as Density Functional Theory (DFT), and then identifying the critical points in this density.

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along the path of maximum density linking two atomic nuclei (the bond path). wiley-vch.de Several key descriptors are evaluated at these BCPs to characterize the chemical bonds:

Electron Density (ρ(r_b)): The magnitude of ρ at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r_b)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r_b) < 0) signifies a concentration of electron density, characteristic of covalent (shared) interactions. A positive value (∇²ρ(r_b) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

Total Electron Energy Density (H(r_b)): The sign of H(r_b), which is the sum of the kinetic energy density (G(r_b)) and potential energy density (V(r_b)), also provides insight. A negative H(r_b) is indicative of a significant sharing of electrons and covalent character.

For this compound, QTAIM would be used to analyze the C=C, C-C, C-N, N-H, C-H, and C≡N bonds within the molecule. This analysis would quantify the covalent character of the ring bonds and the highly polar and strong triple bond of the nitrile groups.

| Bond | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | H(r_b) (a.u.) | Bond Characterization |

|---|---|---|---|---|

| N-H | 0.25 | -0.80 | -0.28 | Polar Covalent |

| C=C | 0.33 | -1.10 | -0.45 | Covalent |

| C-C | 0.24 | -0.65 | -0.25 | Covalent |

| C-N (ring) | 0.28 | -0.95 | -0.32 | Polar Covalent |

| C≡N | 0.45 | -0.55 | -0.70 | Polar Covalent (Triple Bond) |

Wavefunction Analysis (e.g., Multiwfn Program)

Wavefunction analysis is a cornerstone of computational chemistry, used to extract detailed chemical information from the mathematically complex wavefunction of a molecule. researchgate.net The Multiwfn program is a versatile and powerful open-source tool designed for this purpose, capable of performing a wide range of analyses on wavefunctions generated by various quantum chemistry software packages. sobereva.comsemanticscholar.orgresearchgate.net

For this compound, Multiwfn can be employed to investigate its electronic structure in depth. Key analyses include:

Population Analysis: This calculates the partial charges on each atom (e.g., Mulliken, Hirshfeld, Natural Bond Orbital [NBO] charges), providing insight into the charge distribution and identifying electrophilic and nucleophilic sites.

Bond Order Analysis: This quantifies the number of chemical bonds between atoms (e.g., Mayer, Wiberg bond orders), helping to confirm the formal bond orders (single, double, triple) and revealing delocalization effects.

Orbital Composition Analysis: This determines the contribution of atomic orbitals to the molecular orbitals, which is crucial for understanding bonding and electronic transitions.

Real Space Function Analysis: Multiwfn can calculate and visualize various functions in 3D space. researchgate.net For example, the Electrostatic Potential (ESP) map reveals charge distribution and sites for intermolecular interactions. The Electron Localization Function (ELF) provides a clear picture of electron pairing and chemical bonds, distinguishing core, bonding, and lone pair electrons. researchgate.net

These analyses provide a comprehensive understanding of the molecule's electronic properties, which are fundamental to its reactivity, stability, and intermolecular interactions. researchgate.net

| Analysis Type | Parameter | Atom/Bond | Calculated Value |

|---|---|---|---|

| Atomic Charges (Hirshfeld) | Charge (e) | N (ring, NH) | -0.35 |

| C (nitrile, C≡N) | +0.05 | ||

| N (nitrile, C≡N) | -0.20 | ||

| Bond Order (Mayer) | Bond Order | C=C | 1.85 |

| C≡N | 2.90 | ||

| ESP Analysis | Minimum ESP (V_min) | Nitrile N atom | -35 kcal/mol |

Molecular Modeling and Simulation Approaches

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. mdpi.com In the context of adsorption, Grand Canonical Monte Carlo (GCMC) is a particularly powerful technique used to study the equilibrium properties of a fluid adsorbed onto a solid material. nih.govmdpi.com GCMC simulations are performed in an ensemble where the chemical potential (μ), volume (V), and temperature (T) are held constant, allowing the number of particles (N) to fluctuate. nih.gov

To study the adsorption phenomena of this compound, GCMC simulations could be employed to model its interaction with various adsorbent materials, such as zeolites, activated carbons, or metal-organic frameworks (MOFs). researchgate.netscm.com The simulation would involve:

Defining a simulation box containing the adsorbent structure.

Performing random trial moves for the this compound molecules: insertion into the box, deletion from the box, or displacement within the box. nih.gov

Accepting or rejecting these moves based on a criterion that ensures the system evolves towards thermodynamic equilibrium.

The primary output of these simulations is the adsorption isotherm, which shows the amount of adsorbed substance as a function of pressure at a constant temperature. scm.com Other important thermodynamic properties, such as the isosteric heat of adsorption, which indicates the strength of the adsorbent-adsorbate interactions, can also be calculated.

| Pressure (kPa) | Amount Adsorbed (mol/kg) |

|---|---|

| 10 | 0.85 |

| 20 | 1.50 |

| 40 | 2.65 |

| 60 | 3.50 |

| 80 | 4.10 |

| 100 | 4.55 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict the interaction between small molecules and their biological targets. nih.govlas.ac.cn For 1,4-dihydropyridine (B1200194) derivatives, docking studies are frequently performed to investigate their interactions with targets like L-type calcium channels or P-glycoprotein. nih.gov

The process for docking this compound would involve:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank). The ligand's geometry is optimized, and charges are assigned. The protein structure is prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: Using a docking program (e.g., AutoDock), the ligand is placed in the defined binding site of the receptor. nih.gov The program systematically explores various conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode. This top-ranked pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. plos.org

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bonds | N-H group with ASP 210; Nitrile N with SER 155 |

| Hydrophobic Interactions | Dihydropyridine (B1217469) ring with LEU 158, VAL 212 |

| Interacting Residues | SER 155, LEU 158, ASP 210, VAL 212 |

Validation and Correlation of Theoretical Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. This process is essential to establish the accuracy, reliability, and predictive power of the computational methods employed. rsc.org For this compound, several levels of validation and correlation can be performed.

Structural Validation: Calculated geometric parameters, such as bond lengths and bond angles obtained from geometry optimization (e.g., using DFT), can be compared with experimental data from X-ray crystallography. A low root-mean-square deviation (RMSD) between the calculated and experimental structures indicates a high level of accuracy for the computational model.

Spectroscopic Validation: Theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared directly with experimental spectra. This comparison helps in the assignment of experimental signals and validates the ability of the theoretical method to reproduce the molecule's spectroscopic features.

Activity Correlation: In drug design studies, a key goal is to establish a Quantitative Structure-Activity Relationship (QSAR). nih.gov For a series of related 1,4-dihydropyridine analogues, calculated properties (such as binding energies from docking, molecular descriptors like logP, or electronic properties) can be correlated with experimentally measured biological activities (e.g., IC50 values). A strong correlation suggests that the computational model captures the key features responsible for the observed biological activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov

| Compound | Calculated Binding Affinity (kcal/mol) | Experimental IC50 (μM) |

|---|---|---|

| Analogue 1 | -8.0 | 5.2 |

| Analogue 2 | -8.5 | 2.1 |

| This compound | -8.8 | 1.5 |

| Analogue 3 | -9.2 | 0.8 |

Derivatization Strategies and Functionalization of 1,4 Dihydropyridine 3,5 Dicarbonitrile Scaffolds

Modification of the Dihydropyridine (B1217469) Ring System

A primary strategy for modifying the 1,4-dihydropyridine (B1200194) core involves the oxidation of the ring to yield the corresponding pyridine (B92270) derivative. researchgate.netmdpi.com This process, known as aromatization, results in a loss of the characteristic puckered conformation of the dihydropyridine ring and the formation of a planar, aromatic pyridine system. mdpi.comnih.gov This transformation significantly alters the electronic and steric properties of the molecule. The oxidation of Hantzsch 1,4-dihydropyridines is a well-established method for accessing polysubstituted pyridines. mdpi.comnih.gov Various oxidizing agents have been employed to facilitate this conversion, including ceric ammonium (B1175870) nitrate (B79036) and pyritic ash under eco-sustainable conditions. mdpi.comrsc.org

The electrochemical oxidation of the 1,4-dihydropyridine ring has also been investigated. researchgate.net This method provides a controlled way to induce aromatization, often proceeding through a single irreversible 2e−/2H+ wave or two consecutive 1e−/1H+ waves. researchgate.net The specific mechanism and potential required for oxidation can be influenced by the substituents on the 1,4-dihydropyridine ring and the reaction conditions. researchgate.net

| Reaction Type | Reagents/Conditions | Product | Key Features |

| Chemical Oxidation | Ceric Ammonium Nitrate (CAN) rsc.org | Pyridine-3,5-dicarbonitrile derivative | Efficient aromatization rsc.org |

| Chemical Oxidation | Pyritic Ash / I2 / Acetonitrile mdpi.com | Pyridine-3,5-dicarbonitrile derivative | Heterogeneous, eco-sustainable conditions mdpi.com |

| Chemical Oxidation | H6PMo9V3O40 / Acetic Acid nih.gov | Pyridine-3,5-dicarbonitrile derivative | Reusable heteropolyacid catalyst nih.gov |